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Bisphenol P in Polycarbonate Plastics: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol P (BPP), systematically known as 4,4'-(1,4-Phenylenediisopropylidene)bisphenol, is a member of the bisphenol family of chemical compounds. Structurally similar to the well-studied Bisphenol A (BPA), BPP is utilized in the synthesis of polycarbonate plastics and epoxy resins to impart specific physical and chemical properties.[1] Polycarbonates are durable, transparent thermoplastics used in a wide array of consumer products, including food and beverage containers.[2][3] The presence of residual monomers like BPP in the polymer matrix and the potential for their release into the environment and subsequent human exposure have raised scientific interest.[4][5]

This technical guide provides a comprehensive overview of Bisphenol P, focusing on its synthesis, presence in polycarbonate plastics, analytical detection methods, and its toxicological profile, with a particular emphasis on its action as an endocrine disruptor.

Chemical and Physical Properties of Bisphenol P

Bisphenol P is a solid organic compound characterized by two hydroxyphenyl functional groups. Its chemical structure is a key determinant of its physical properties and biological activity.



Property	Value	Source	
IUPAC Name	4-[2-[4-[2-(4- hydroxyphenyl)propan-2- yl]phenyl]propan-2-yl]phenol	PubChem	
Synonyms	4,4'-(1,4- Phenylenediisopropylidene)bis phenol	PubChem	
CAS Number	2167-51-3	PubChem	
Molecular Formula	C24H26O2	PubChem	
Molecular Weight	346.5 g/mol	PubChem	
Appearance	White crystalline powder (typical for bisphenols)	Inferred	
Melting Point	135-139 °C	Sigma-Aldrich[6]	

Synthesis of Bisphenol P and its Incorporation into Polycarbonate Synthesis of Bisphenol P

The synthesis of bisphenols like BPP typically proceeds via a Friedel-Crafts alkylation reaction. This involves the acid-catalyzed condensation of a phenol with a ketone or a related electrophilic species.[7][8] For Bisphenol P, this would involve the reaction of two equivalents of phenol with 1,4-diacetylbenzene or a similar precursor that can form the 1,4-phenylenediisopropylidene bridge.

Below is a representative experimental protocol for the synthesis of a bisphenol, which can be adapted for Bisphenol P.

Experimental Protocol: Representative Synthesis of a Bisphenol via Friedel-Crafts Alkylation

• Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermometer, and a dropping funnel. The flask is charged with phenol and a catalytic amount of a strong acid, such as sulfuric acid or an acidic ion exchange resin.[8][9]



- Reactant Addition: The reaction mixture is heated to a specific temperature (e.g., 60-80°C).
 [9] The ketone (or its equivalent for BPP) is then added dropwise from the dropping funnel over a period of time, maintaining the reaction temperature.
- Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the limiting reactant.
- Work-up and Purification: Upon completion, the reaction mixture is cooled and diluted with an organic solvent. The mixture is then washed with water and a mild base to neutralize the acid catalyst. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
- Crystallization: The crude product is purified by recrystallization from a suitable solvent or solvent mixture to yield the pure bisphenol.[10]

Incorporation into Polycarbonate Plastics

Bisphenols are incorporated into polycarbonate polymers as monomers. The polymerization process typically involves the reaction of the bisphenol with a carbonyl source, such as phosgene or diphenyl carbonate, in the presence of a catalyst.[9] This process forms long polymer chains with repeating carbonate ester linkages.

Presence and Leaching of Bisphenol P from Polycarbonate

While specific data on the residual concentration of BPP in polycarbonate is limited, studies on the structurally similar BPA indicate that residual monomer levels can range from 5 to 80 μ g/g. [5] One major polycarbonate manufacturer states that the residual BPA content in their resins is less than 0.1% by weight.[3]

The release, or "leaching," of bisphenols from polycarbonate is a significant area of research. This migration can occur through two primary mechanisms: the diffusion of residual, unreacted monomer from the plastic and the hydrolysis of the polymer backbone, which releases the bisphenol monomer.[4][5] Factors that can influence the rate of leaching include:

Temperature: Elevated temperatures significantly increase the rate of migration.[1][11][12]



- Contact Time: Longer storage times generally lead to higher levels of leached bisphenols.
 [12]
- pH of Contacting Liquid: Alkaline conditions can promote the hydrolysis of the polycarbonate polymer.
- Wear and Tear: Physical degradation of the plastic surface, such as through repeated washing or scratching, can increase the surface area and enhance leaching.[4]

Quantitative Data on Bisphenol Leaching (Data for BPA as a proxy for BPP)

Condition	Leached Concentration	Source	
New polycarbonate bottles, 7 days at room temperature	~1.0 ng/mL	Le et al. (2008)	
Polycarbonate bottles exposed to boiling water (100°C)	Up to 55-fold increase compared to room temperature	Le et al. (2008)	
Used polycarbonate animal cages	Up to 310 μg/L	Environmental Assessment for Bisphenol-A and Polycarbonate[13]	
New and used baby bottles	0.49–8.58 μg/L (new), 0.63– 2.47 μg/L (used)	Moghadam et al. (2015)[4]	
Milled polycarbonate dental material (in methanol, 1 day)	22.8 - 32.2 μg/g	Release of Bisphenol A from Milled and 3D-Printed Dental Polycarbonate Materials[1]	
Milled polycarbonate dental material (in artificial saliva, 1 day)	0.3 - 7.1 μg/g	Release of Bisphenol A from Milled and 3D-Printed Dental Polycarbonate Materials[1]	

Analytical Methodology for Bisphenol P in Polycarbonate

The detection and quantification of BPP in polycarbonate plastics and from migration studies typically involve chromatographic techniques coupled with mass spectrometry.

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Experimental Protocol: Extraction and Analysis of Bisphenol P from Polycarbonate by LC-MS/MS

Sample Preparation:

- For Residual BPP: A known mass of the polycarbonate sample is cryogenically ground into a fine powder. The powder is then dissolved in a suitable solvent like dichloromethane or tetrahydrofuran. The polymer is subsequently precipitated by the addition of a nonsolvent such as methanol or ethanol. The supernatant, containing the dissolved BPP, is collected.
- For Leaching Studies: The polycarbonate article is exposed to a food simulant (e.g., water, 10% ethanol, or a fatty food simulant) under controlled conditions of time and temperature.
 [14] An aliquot of the food simulant is then taken for analysis.

• Extraction and Clean-up:

 The collected supernatant or food simulant may undergo a liquid-liquid extraction or solidphase extraction (SPE) step to concentrate the analyte and remove interfering substances.[15] A C18 or biphenyl stationary phase is often used for SPE of bisphenols.

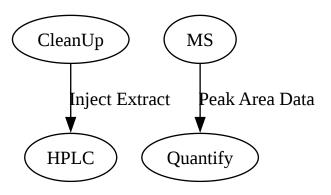
• LC-MS/MS Analysis:

- Chromatographic Separation: An aliquot of the prepared extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase column, such as a C18 or biphenyl column, is typically used for separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium formate, is employed.[2][16]
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for BPP in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]

Quantification:



A calibration curve is generated using standard solutions of BPP of known concentrations.
 The concentration of BPP in the sample is determined by comparing its peak area to the calibration curve. The use of an isotopically labeled internal standard is recommended for improved accuracy.



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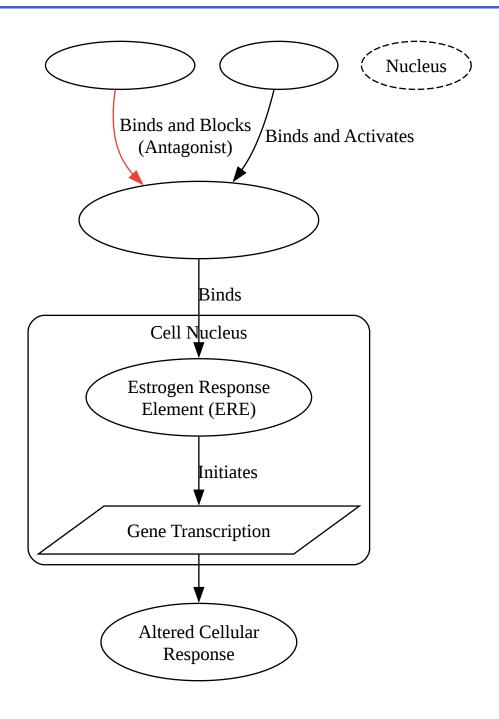
Toxicological Profile of Bisphenol P

Bisphenol P, like other bisphenols, is recognized as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's hormonal systems, potentially leading to adverse health effects.

Endocrine Disruption

Estrogenic Activity: BPP has been shown to interact with estrogen receptors (ERs). Specifically, it acts as an antagonist to Estrogen Receptor β (ER β).[17] This is in contrast to BPA, which can act as an agonist for both ER α and ER β . The antagonistic action on ER β suggests that BPP can block the normal signaling of estrogen through this receptor subtype, which could have various physiological consequences.

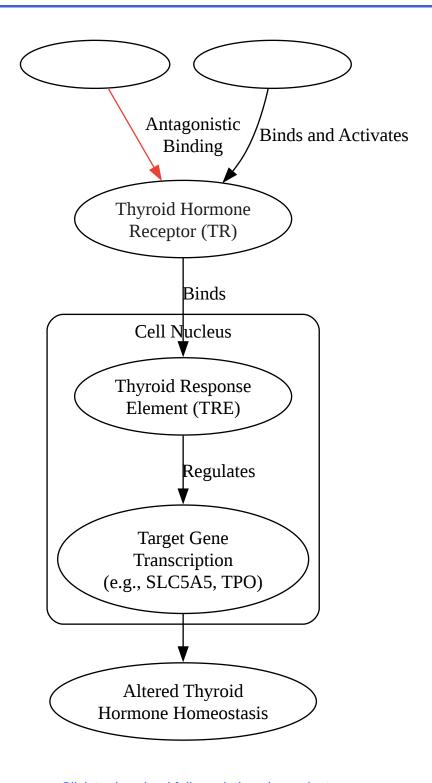




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Thyroid Hormone Disruption: Bisphenols, due to their structural similarity to thyroid hormones, can interfere with the thyroid signaling pathway.[4] BPA has been shown to act as an antagonist to the thyroid hormone receptor (TR), particularly the beta isoform (TRβ), and can inhibit the transcription of T₃-responsive genes.[4] It can also affect the expression of genes involved in thyroid hormone synthesis, such as the sodium/iodide symporter (NIS or SLC5A5) and thyroid peroxidase (TPO).[18][19] Given the structural similarities, it is plausible that BPP exerts similar disruptive effects on the thyroid system.





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Genotoxicity and Cytotoxicity

Studies on various bisphenols have indicated the potential for genotoxicity, including the induction of DNA strand breaks and chromosomal aberrations.[20][21] Some bisphenols have



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been shown to cause genotoxic effects in human peripheral blood mononuclear cells at low concentrations.[20]

Cytotoxicity studies on bisphenols often reveal a dose-dependent effect, with higher concentrations leading to decreased cell viability.[22][23] The half-maximal inhibitory concentration (IC_{50}) is a common metric for cytotoxicity. While specific IC_{50} values for BPP are not readily available in the reviewed literature, data for other bisphenols provide a comparative context.

Comparative Cytotoxicity of Bisphenols (IC50 Values)



Bisphenol	Cell Line	IC ₅₀ (μΜ)	Source
ВРА	MCF-7	45	Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs[24]
ВРА	HSeC	35	Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs[24]
BPS	MCF-7	450	Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs[24]
BPS	HSeC	105	Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs[24]
BPF	HSeC	435	Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs[24]
BPB	Human PBMCs	208.6	In vitro study to evaluate the cytotoxicity of BPA analogues[20]
BPF	Human PBMCs	173.2	In vitro study to evaluate the cytotoxicity of BPA analogues[20]

Conclusion



Bisphenol P is a component of polycarbonate plastics with a toxicological profile that warrants further investigation. Its demonstrated activity as an endocrine disruptor, particularly as an antagonist of Estrogen Receptor β and a potential disruptor of thyroid hormone signaling, highlights the need for a comprehensive understanding of its human exposure levels and health risks. While data specific to BPP is still emerging, the extensive body of research on the closely related Bisphenol A provides a valuable framework for assessing its potential impacts. Continued research, utilizing sensitive analytical methods, is essential to quantify the extent of BPP migration from consumer products and to fully elucidate its mechanisms of action and potential for adverse health effects.

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- To cite this document: BenchChem. [Bisphenol P in Polycarbonate Plastics: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057184#bisphenol-p-in-polycarbonate-plastics]

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